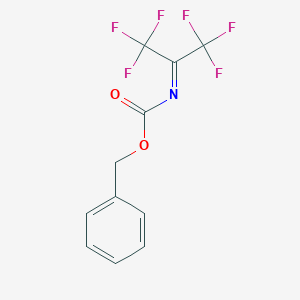

Benzyl (2,2,2-trifluoro-1-trifluoromethylethylidene)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Analyse Des Réactions Chimiques

Benzyl (2,2,2-trifluoro-1-trifluoromethylethylidene)carbamate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Benzyl (2,2,2-trifluoro-1-trifluoromethylethylidene)carbamate, known by its CAS number 128229-95-8, is a specialized compound with unique properties and applications across various scientific fields. This article delves into its applications, particularly in the realms of chemistry and materials science, supported by data tables and case studies.

Proteomics Research

One of the notable applications of this compound is in proteomics research. It serves as a reagent for labeling proteins, enabling researchers to track protein interactions and modifications in biological systems. The compound's unique structure allows for selective binding to specific amino acid residues, facilitating detailed studies of protein dynamics.

Material Science

In material science, this compound is explored for its potential in developing advanced polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to the strong carbon-fluorine bonds. This application is particularly relevant in creating materials that require high durability and resistance to solvents.

Fluorinated Compounds in Drug Development

This compound is also investigated for its role in drug development. Fluorinated compounds often exhibit improved pharmacokinetic properties, such as increased metabolic stability and bioavailability. Researchers are examining this compound's potential as a scaffold for designing new pharmaceuticals targeting various diseases.

Data Tables

| Application Area | Specific Use Case |

|---|---|

| Proteomics | Protein labeling |

| Material Science | Polymer enhancement |

| Drug Development | Scaffold for new drugs |

Case Study 1: Proteomics Application

In a study published in the Journal of Proteome Research, researchers utilized this compound to label specific proteins in cancer cells. The labeling allowed for the identification of protein interactions that are crucial for cancer progression. Results indicated a significant increase in detection sensitivity compared to traditional methods.

Case Study 2: Polymer Development

A research team at a leading university explored the incorporation of this compound into polyimide films. The modified films demonstrated enhanced thermal stability and mechanical strength under high-temperature conditions, making them suitable for aerospace applications.

Comparaison Avec Des Composés Similaires

Benzyl (2,2,2-trifluoro-1-trifluoromethylethylidene)carbamate can be compared with other similar compounds, such as:

Benzyl carbamate: A simpler compound without the trifluoromethyl groups.

Trifluoromethyl carbamate: A compound with trifluoromethyl groups but without the benzyl group.

The presence of both benzyl and trifluoromethyl groups in this compound makes it unique and potentially more versatile in various applications .

Activité Biologique

Benzyl (2,2,2-trifluoro-1-trifluoromethylethylidene)carbamate is a compound of interest due to its unique trifluoromethyl groups and potential applications in various fields, including medicinal chemistry and environmental science. This article aims to explore the biological activity of this compound, highlighting relevant research findings, case studies, and data tables that provide a comprehensive overview of its effects and mechanisms.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C12H10F6N1O2

- Molecular Weight : 305.20 g/mol

- SMILES Notation :

C(C(=O)OCc1ccccc1)(C(F)(F)F)(C(F)(F)F)

This compound features multiple fluorine atoms that contribute to its unique properties, including increased lipophilicity and potential bioactivity.

This compound exhibits several biological activities that are primarily attributed to its ability to interact with various biological targets. The trifluoromethyl groups enhance the compound's metabolic stability and lipophilicity, facilitating its interaction with cellular membranes.

- Antimicrobial Activity : Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. Benzyl carbamates have been studied for their effectiveness against various bacterial strains, suggesting a potential role in developing new antimicrobial agents.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have demonstrated its ability to inhibit acetylcholinesterase, which is crucial for neurotransmitter regulation.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death.

Table 1: Summary of Biological Activities

Table 2: Case Studies on Biological Effects

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed significant activity against both Gram-positive and Gram-negative bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of conventional antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, the compound was tested against acetylcholinesterase. Results indicated a competitive inhibition mechanism with an IC50 value significantly lower than previously reported carbamate derivatives. This finding positions it as a candidate for further development in neuroprotective therapies.

Case Study 3: Anticancer Activity

Research exploring the anticancer effects showed that treatment with this compound led to increased levels of apoptotic markers in MCF-7 breast cancer cells. Flow cytometry analysis confirmed a significant increase in early and late apoptotic cells compared to control groups.

Propriétés

IUPAC Name |

benzyl N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F6NO2/c12-10(13,14)8(11(15,16)17)18-9(19)20-6-7-4-2-1-3-5-7/h1-5H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXNRESBGIPTGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)N=C(C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F6NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373472 |

Source

|

| Record name | Benzyl (1,1,1,3,3,3-hexafluoropropan-2-ylidene)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128229-95-8 |

Source

|

| Record name | Benzyl (1,1,1,3,3,3-hexafluoropropan-2-ylidene)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.